Cas no 1013769-05-5 (1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide)

1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, 1,5-dimethyl-N-(4-phenyl-2-thiazolyl)-
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- Inchi: 1S/C15H14N4OS/c1-10-8-12(18-19(10)2)14(20)17-15-16-13(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,20)
- InChI Key: GEXKSACXPBHUFA-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=CC(C(NC2=NC(C3=CC=CC=C3)=CS2)=O)=N1
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- pka: 5.70±0.70(Predicted)
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2446-0032-4mg |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-75mg |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-5μmol |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-5mg |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-2μmol |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-10μmol |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-20μmol |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-50mg |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-100mg |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2446-0032-2mg |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013769-05-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide Related Literature
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
Introduction to 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1013769-05-5)
1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, with the CAS number 1013769-05-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole core, a thiazole ring, and phenyl substituents. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is particularly noteworthy due to its combination of aromatic and heterocyclic moieties. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is known for its ability to form hydrogen bonds and interact with various biological targets. The thiazole ring, on the other hand, is a six-membered heterocycle with one sulfur and one nitrogen atom, which adds to the compound's overall stability and reactivity. The presence of the phenyl group further enhances the compound's lipophilicity and bioavailability.
Recent studies have explored the pharmacological properties of 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide in various biological systems. One of the most promising areas of research involves its potential as an anti-inflammatory agent. In vitro assays have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has also shown promise as an antitumor agent. Preclinical studies have reported that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/AKT pathway and the MAPK/ERK pathway. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis.
The pharmacokinetic properties of 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide have also been investigated in animal models. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile. This makes it a suitable candidate for further development as an oral medication. Additionally, its low toxicity profile in preclinical studies suggests that it may have a wide therapeutic window.
The synthesis of 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has been optimized using various synthetic routes. One common approach involves the reaction of 4-aminothiazoles with substituted pyrazoles in the presence of coupling agents such as EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). This method allows for high yields and good purity of the final product. The ability to synthesize this compound efficiently is crucial for its large-scale production and potential commercialization.
In conclusion, 1,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1013769-05-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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